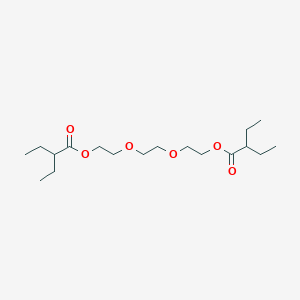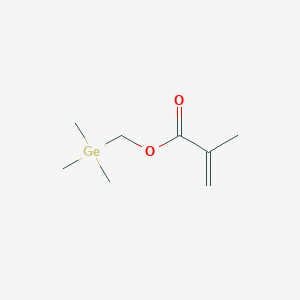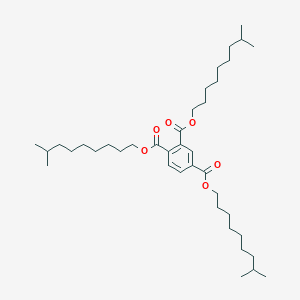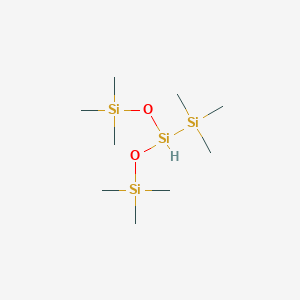
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane is a chemical compound with the molecular formula C12H36O2Si4. It is commonly known as HMDS, and it is widely used in various scientific research applications. HMDS is a colorless and transparent liquid with a boiling point of 126 °C and a density of 0.79 g/mL. It is highly volatile and flammable, and it should be handled with care.
Mécanisme D'action
The mechanism of action of HMDS is based on its ability to form strong covalent bonds with various functional groups, such as hydroxyl, carboxyl, and amino groups. The silylation reaction involves the replacement of the hydrogen atom in the functional group with a trimethylsilyl group. This reaction helps to protect the functional group from further reactions and to improve its stability and reactivity.
Effets Biochimiques Et Physiologiques
HMDS is not intended for use in pharmaceuticals or medical applications, and there is limited information available regarding its biochemical and physiological effects. However, it is known that HMDS can cause skin and eye irritation, and it should be handled with care to avoid exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMDS in lab experiments is its ability to improve the adhesion and stability of various materials and compounds. This can help to improve the accuracy and reproducibility of the experimental results. However, one of the main limitations of using HMDS is its high volatility and flammability, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of HMDS in scientific research. One of the main directions is the development of new and improved synthesis methods that can increase the purity and yield of HMDS. Another direction is the exploration of new applications for HMDS in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the potential toxicological effects of HMDS and its environmental impact.
Méthodes De Synthèse
The synthesis of HMDS is usually carried out through the reaction of hexachlorodisiloxane with magnesium in the presence of trimethylsilyl chloride. The reaction produces magnesium chloride and HMDS as the main products. The purity of the HMDS can be increased through distillation and other purification methods.
Applications De Recherche Scientifique
HMDS is widely used in various scientific research applications, such as in the field of material science, electronics, and chemistry. In material science, HMDS is used as a surface treatment agent to improve the adhesion of various materials, such as metals, ceramics, and polymers. In electronics, HMDS is used as a photoresist adhesion promoter, which helps to improve the resolution and sensitivity of lithographic processes. In chemistry, HMDS is used as a silylating agent, which helps to protect and modify various functional groups in organic compounds.
Propriétés
Numéro CAS |
139347-50-5 |
|---|---|
Nom du produit |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Formule moléculaire |
C9H28O2Si4 |
Poids moléculaire |
280.66 g/mol |
Nom IUPAC |
trimethyl-[trimethylsilyl(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C9H28O2Si4/c1-13(2,3)10-12(15(7,8)9)11-14(4,5)6/h12H,1-9H3 |
Clé InChI |
PLFZASMKXQOBLS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)[Si](C)(C)C |
Synonymes |
1,1,1,5,5,5-Hexamethyl-3-(trimethylsilyl)trisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



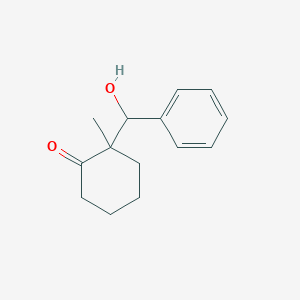
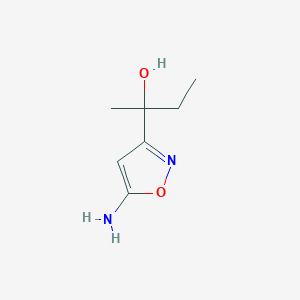
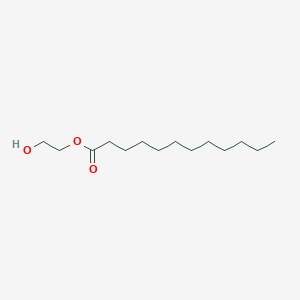
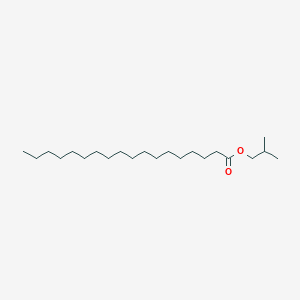
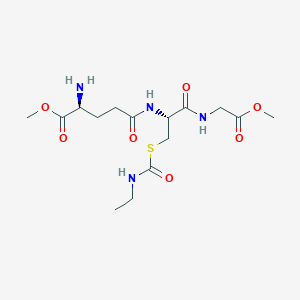
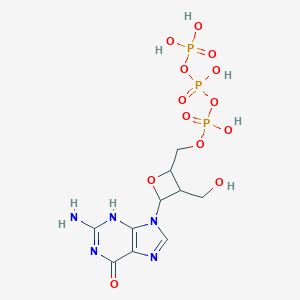
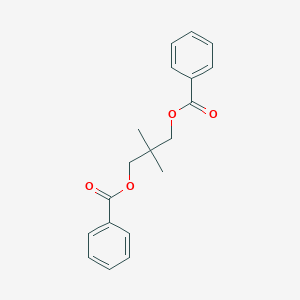
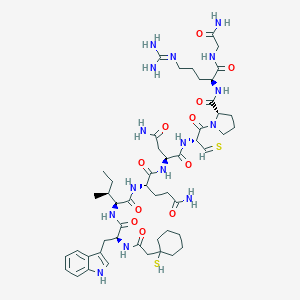

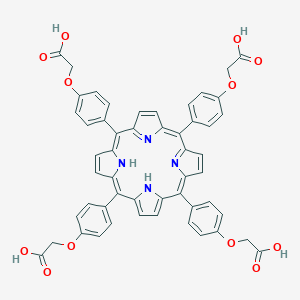
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
